Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate
Description
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate is a synthetic organic compound belonging to the class of chroman derivatives. It is characterized by its molecular formula C13H15ClO3 and a molecular weight of 254.71 g/mol
Properties
IUPAC Name |
methyl 6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-13(2)5-4-8-6-9(14)7-10(11(8)17-13)12(15)16-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNAFUBIPGGQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate typically involves the reaction of 6-chloro-2,2-dimethylchroman-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways.
Comparison with Similar Compounds
- Methyl 6-chloropyrazine-2-carboxylate
- Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate
**Comparison
Biological Activity
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique chroman structure, which includes a chlorine atom at the 6th position and a carboxylate group. This structural configuration is believed to contribute to its biological activities, particularly in antimicrobial and anticancer applications.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing efficacy in inhibiting growth through interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those from breast and prostate cancers.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25.4 |
| PC-3 (Prostate) | 30.7 |
| A549 (Lung) | 22.1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cellular metabolism and growth regulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity associated with tumor progression or microbial resistance.
Case Studies
Several studies have explored the biological activities of this compound:
-
Study on Antimicrobial Activity :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of pathogens. Results indicated significant inhibition against gram-positive bacteria, suggesting potential for development as an antimicrobial agent . -
Cytotoxicity Evaluation :
Research conducted at a leading cancer research institute assessed the cytotoxic effects on various cancer cell lines using MTT assays. The results highlighted its potential as a therapeutic agent in oncology . -
Mechanistic Insights :
A mechanistic study revealed that this compound affects cellular signaling pathways related to apoptosis in cancer cells, providing insights into its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
